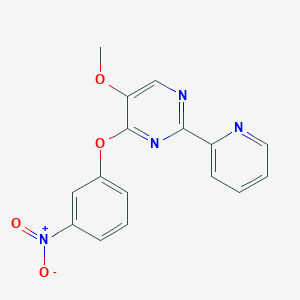
5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-nitrophenyl ether
Übersicht
Beschreibung
5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-nitrophenyl ether, also known as MPP+, is a chemical compound that has been extensively studied in scientific research due to its unique properties. MPP+ is a neurotoxin that is commonly used in laboratory experiments to study the effects of Parkinson's disease on the brain.
Wissenschaftliche Forschungsanwendungen
Environmental Analysis and Pollutant Identification
One application of related compounds, such as methoxylated polybrominated diphenyl ethers (MeO-PBDEs), is in environmental science, particularly in the analysis and identification of pollutants. Research by Hites (2008) on the mass spectra of PBDEs and their methoxy derivatives offers insights into the environmental presence and impact of these substances. The study highlights the significance of electron impact (EI) and electron capture negative ionization (ECNI) mass spectra in identifying and understanding the behavior of PBDEs and MeO-PBDEs in the environment (Hites, 2008).
Synthetic Pathways and Medicinal Chemistry
In the realm of medicinal and pharmaceutical chemistry, compounds similar to 5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-nitrophenyl ether are studied for their synthetic pathways and potential applications. Parmar, Vala, and Patel (2023) reviewed the significance of the pyranopyrimidine core, emphasizing its broad synthetic applications and bioavailability. Their review covers synthetic pathways employed for developing various derivatives through one-pot multicomponent reactions, highlighting the role of hybrid catalysts (Parmar, Vala, & Patel, 2023).
Corrosion Inhibition
Quinoline derivatives, which share structural motifs with the compound of interest, have been extensively studied for their anticorrosive properties. Verma, Quraishi, and Ebenso (2020) provided a comprehensive review of quinoline-based compounds as corrosion inhibitors. They discussed the effectiveness of these derivatives, particularly those with polar substituents like methoxy groups, in forming stable chelating complexes that offer protection against metallic corrosion (Verma, Quraishi, & Ebenso, 2020).
Chemistry of Methoxylated Lipids
The chemistry and properties of methoxylated lipids, including those related to methoxy groups in various compounds, have been reviewed by Carballeira (2002). This work emphasizes the natural occurrence, biological activity, and synthesis of methoxylated lipids, highlighting their importance in antibacterial, antifungal, antitumor, and antiviral activities (Carballeira, 2002).
Eigenschaften
IUPAC Name |
5-methoxy-4-(3-nitrophenoxy)-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-23-14-10-18-15(13-7-2-3-8-17-13)19-16(14)24-12-6-4-5-11(9-12)20(21)22/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZGOKWZFLPEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-nitrophenyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-[(2-chlorobenzoyl)amino]-1,2-benzisoxazole-3-carboxylate](/img/structure/B3134479.png)
![2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3134481.png)
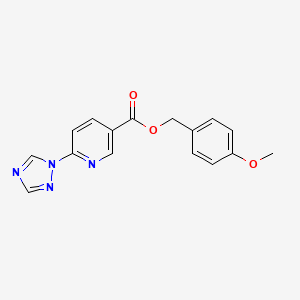

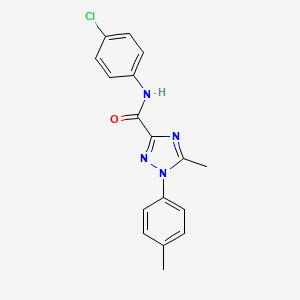
![5-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3134506.png)
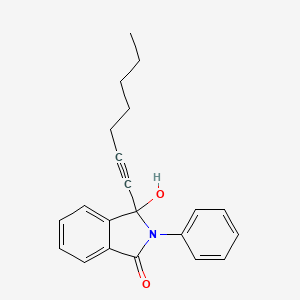
![1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B3134514.png)

![1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B3134527.png)
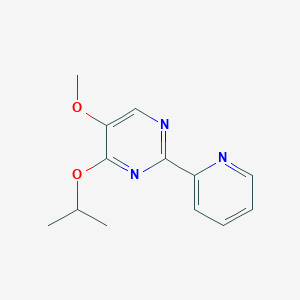
![N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B3134551.png)

![(3Z)-1-tert-butyl-3-(dimethylaminomethylidene)-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134572.png)